molecular formula C10H10IN3S B2405679 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine CAS No. 2172588-21-3

1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine

Cat. No.: B2405679
CAS No.: 2172588-21-3
M. Wt: 331.18
InChI Key: PZACLOMKUASDDL-UHFFFAOYSA-N
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Description

1-{5-Iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is a thieno[2,3-d]pyrimidine derivative characterized by a fused bicyclic scaffold comprising a thiophene ring and a pyrimidine ring. The molecule features a 5-iodo substituent on the thiophene moiety, a 2-methyl group on the pyrimidine ring, and an azetidine (four-membered saturated nitrogen heterocycle) at position 4 of the pyrimidine system.

Properties

IUPAC Name

4-(azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3S/c1-6-12-9(14-3-2-4-14)8-7(11)5-15-10(8)13-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZACLOMKUASDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=CSC2=N1)I)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine typically involves multi-step reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the iodine atom .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the iodine atom.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Substituted Thieno[2,3-d]pyrimidines: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

Scientific Research Applications

Chemistry: 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create analogs with improved pharmacological properties. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial activities .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituents (Position) Heterocyclic Ring (Position 4) Molecular Weight (g/mol) Notable Properties
This compound 5-Iodo (thiophene), 2-methyl (pyrimidine) Azetidine ~375.2* Enhanced halogen bonding potential
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide 5-(4-Chlorophenyl) (thiophene) Piperidine-4-carboxamide 386.87 Improved solubility (carboxamide)
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid 6-Ethyl (pyrimidine) Piperidine-4-carboxylic acid ~335.4* Acidic functional group (solubility)

*Calculated based on molecular formula.

  • Substituent Impact: 5-Iodo vs. 5-(4-Chlorophenyl): The iodine atom in the target compound may enhance halogen bonding interactions with biological targets compared to the bulkier 4-chlorophenyl group in the piperidine-carboxamide analogue . However, the latter’s aromatic substituent could improve π-π stacking in hydrophobic binding pockets. Azetidine vs.

Pharmacological and Antimicrobial Activity

While direct data for the target compound are unavailable, insights can be drawn from related structures:

  • Antimicrobial Activity : Pyrimidine derivatives with sulfur-containing heterocycles (e.g., 1,3,4-oxadiazole-thiones) exhibit antimicrobial properties . The iodine substituent may enhance membrane penetration due to increased lipophilicity.
  • Kinase Inhibition: Piperidine-linked thieno[2,3-d]pyrimidines (e.g., ZINC2701254 ) are reported in kinase inhibitor screens, suggesting that the azetidine variant could share similar scaffold-based activity.

Biological Activity

1-{5-Iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and efficacy in various biological systems, particularly focusing on its anticancer potential.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of iodine and a methyl group on the thieno-pyrimidine structure enhances its interaction with biological targets.

  • Molecular Formula : C8H8N4S
  • Molecular Weight : 224.24 g/mol
  • CAS Number : 2172588-21-3

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.09
HepG20.15
HCT-1160.12

The IC50 values indicate that the compound exhibits potent activity against breast (MCF-7) and liver (HepG2) cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound is largely attributed to its ability to inhibit CDK2/cyclin A complexes. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Study 1: In Vitro Evaluation

A study conducted by Sabita et al. assessed the anticancer potential of various pyrimidine derivatives, including this compound. The results indicated that this compound showed superior cytotoxicity compared to traditional chemotherapeutics like etoposide.

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of thieno-pyrimidine derivatives revealed that modifications at the 5-position significantly enhance biological activity. The introduction of iodine at this position was found to improve binding affinity to CDK enzymes, thereby increasing cytotoxic effects against tumor cells.

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